An In-depth Technical Guide to Decane-2,9-dione (CAS: 16538-91-3)
An In-depth Technical Guide to Decane-2,9-dione (CAS: 16538-91-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decane-2,9-dione, with the Chemical Abstracts Service (CAS) number 16538-91-3, is a linear aliphatic diketone. Its structure, featuring two carbonyl groups at the second and ninth positions of a ten-carbon chain, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Physicochemical Properties
A summary of the available physicochemical data for Decane-2,9-dione is presented in the table below. It is important to note that there are some discrepancies in the reported values from different sources.
| Property | Value | Source(s) |
| CAS Number | 16538-91-3 | N/A |
| Molecular Formula | C₁₀H₁₈O₂ | N/A |
| Molecular Weight | 170.25 g/mol | N/A |
| Melting Point | 64 °C | [1] |
| Boiling Point | 137 °C at 12 Torr | [1] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. | [1] |
Synthesis and Reactivity
Decane-2,9-dione is primarily utilized as a building block in organic synthesis. The presence of two ketone functionalities allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.
General Synthesis Approaches
Chemical Reactivity and Synthetic Applications
The reactivity of Decane-2,9-dione is centered around its two carbonyl groups. These groups can undergo a wide range of reactions, including:
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Nucleophilic Addition: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.
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Condensation Reactions: The diketone structure is particularly useful for intramolecular and intermolecular condensation reactions, leading to the formation of cyclic compounds, including heterocyclic systems that are of interest in medicinal chemistry.[2]
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Intermediate for Fine Chemicals: It serves as a key intermediate in the synthesis of various fine chemicals, fragrances, and specialty compounds.[2]
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Polymer Chemistry: The reactivity of the diketone allows for its incorporation into polymer backbones, potentially influencing the properties of the resulting materials.[2]
A logical workflow for the potential synthetic utility of Decane-2,9-dione is outlined below.
Caption: Synthetic utility of Decane-2,9-dione.
Spectroscopic Characterization
Detailed, experimentally verified spectroscopic data for Decane-2,9-dione are not widely published. However, based on its chemical structure, the following spectral features can be anticipated:
Infrared (IR) Spectroscopy
The IR spectrum of Decane-2,9-dione is expected to show a strong, characteristic absorption band for the C=O stretching vibration of the ketone groups, typically in the range of 1705-1725 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the methyl protons adjacent to the carbonyl groups, as well as methylene protons along the aliphatic chain. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the methyl carbons, and the different methylene carbons in the chain.
Mass Spectrometry
The mass spectrum of Decane-2,9-dione would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups and potentially a McLafferty rearrangement.
Biological Activity and Drug Development Applications
Currently, there is a notable lack of publicly available information regarding the biological activity of Decane-2,9-dione or its direct involvement in any specific signaling pathways. While diketone moieties are present in some biologically active molecules, the specific pharmacological profile of Decane-2,9-dione remains uncharacterized. Its primary role in the context of drug development appears to be as a versatile scaffold for the synthesis of more complex molecules that may possess biological activity. Researchers may consider using Decane-2,9-dione as a starting material for the synthesis of novel heterocyclic compounds or other derivatives for subsequent biological screening.
The general workflow for exploring the potential of a chemical scaffold like Decane-2,9-dione in drug discovery is depicted below.
Caption: Drug discovery workflow.
Conclusion
Decane-2,9-dione is a readily accessible aliphatic diketone with significant potential as a synthetic intermediate. Its value lies in its bifunctional nature, which allows for the construction of diverse and complex molecular architectures. While its own biological properties are not documented, its utility as a scaffold for the synthesis of novel compounds makes it a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science. Further investigation into its reactivity and the biological evaluation of its derivatives could open up new avenues for its application.

